![molecular formula C7H9N5 B1386135 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine CAS No. 1156389-51-3](/img/structure/B1386135.png)

1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic routes have been explored to obtain this compound. One notable method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]Triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol. This approach yields a series of novel derivatives, including 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Triazolo[4,3-a]pyrazine derivatives exhibit a wide range of biological activities which are significant in drug discovery programs. They have been noted for their antidiabetic , anti-platelet , anti-fungal , anti-bacterial , anti-malarial , anti-tubercular , and anticonvulsant properties . For instance, the key pharmacophore of sitagliptin phosphate, a drug used to treat type II diabetes mellitus, is 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.

Energetic Materials Design

Fused ring energetic materials are designed for various applications by altering the kind or site of substituent groups. A detailed study based on X-ray diffraction illustrates the relationship between weak interactions and the sensitivity of these materials .

Synthetic Chemistry

Recent advances in synthetic chemistry involve the synthesis of 1,2,3-triazole derivatives. These compounds have been a focus of detailed studies due to their potential applications in various synthetic processes .

Microwave-Mediated Synthesis

A catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This process involves a tandem reaction using enaminonitriles and benzohydrazides .

Pharmacological Activities

Triazolothiadiazine and its derivatives exhibit diverse pharmacological activities such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition (e.g., carbonic anhydrase inhibitors, cholinesterase inhibitors) .

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and characterized for their antibacterial activity using various techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Wirkmechanismus

Target of Action

The primary targets of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation can lead to various types of cancer .

Mode of Action

This compound interacts with its targets by inhibiting their activities . The inhibition of c-Met/VEGFR-2 kinases disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting an anti-cancer effect .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This disruption can lead to the death of cancer cells and the inhibition of tumor growth .

Pharmacokinetics

Similar compounds have been shown to have satisfactory activity compared with lead compounds

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For example, one derivative of the compound showed potent activity against A549, MCF-7, and Hela cancer cell lines . It also inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of these cells .

Eigenschaften

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5(8)7-11-10-6-4-9-2-3-12(6)7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLOSVJGMUQZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine | |

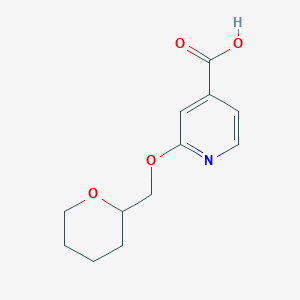

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

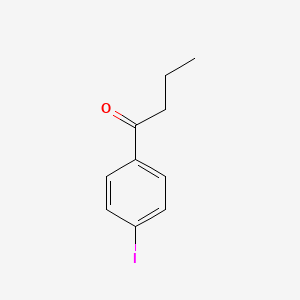

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1386053.png)

![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)